molecular formula C15H11ClN2O3 B11616061 (4Z)-1-(3-chlorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-chlorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B11616061
M. Wt: 302.71 g/mol
InChI Key: PDQUJQHTRUUNIC-JYRVWZFOSA-N
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Description

(4Z)-1-(3-chlorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylfuran group, and a pyrazolidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-chlorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 3-chlorobenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a suitable base, followed by cyclization with hydrazine derivatives. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-chlorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with amine or thiol groups replacing the chlorine atom.

Scientific Research Applications

(4Z)-1-(3-chlorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-chlorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar pyrazolidine-dione core but different substituents.

    Fluorine compounds: Compounds with similar reactivity patterns due to the presence of halogen atoms.

    Disilanes: Organosilicon compounds with structural similarities in terms of single bonds and electronic properties.

Uniqueness

(4Z)-1-(3-chlorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and methylfuran groups enhances its versatility in various applications compared to other similar compounds.

Properties

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

(4Z)-1-(3-chlorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C15H11ClN2O3/c1-9-5-6-12(21-9)8-13-14(19)17-18(15(13)20)11-4-2-3-10(16)7-11/h2-8H,1H3,(H,17,19)/b13-8-

InChI Key

PDQUJQHTRUUNIC-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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